N,N,N',N',1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine
Description
N,N,N',N',1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine is a fluorinated silane derivative characterized by a pentamethyl-substituted silanediamine core and a perfluorinated octyl chain (C8F13). This compound combines the hydrophobic and oleophobic properties of perfluoroalkyl chains with the chemical versatility of silanediamine, making it suitable for applications such as surface modification, coatings, and hydrophobic materials . Its molecular structure includes a silicon atom bonded to two dimethylamine groups and a tridecafluorooctyl chain, which enhances thermal stability and resistance to environmental degradation .
Properties
CAS No. |
879881-65-9 |
|---|---|
Molecular Formula |
C13H19F13N2Si |
Molecular Weight |
478.37 g/mol |
IUPAC Name |
N-[dimethylamino-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H19F13N2Si/c1-27(2)29(5,28(3)4)7-6-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h6-7H2,1-5H3 |
InChI Key |
NTTVPRMNUJGUJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine typically involves the reaction of a fluorinated alkylsilane with a suitable amine. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction conditions include:
Temperature: The reaction is typically conducted at elevated temperatures, around 100-150°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the reaction.
Solvents: Common solvents include toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors is common to ensure consistent product quality and yield. The process also includes purification steps such as distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the silane groups to silanols.
Substitution: The fluorinated alkyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of silanols.
Substitution: Formation of substituted fluorinated alkyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, particularly in the synthesis of fluorinated organic compounds.
Surface Modification: It is employed to modify surfaces to impart hydrophobic and oleophobic properties.
Biology:
Bioconjugation: The compound is used in the conjugation of biomolecules for various biological assays and imaging techniques.
Medicine:
Drug Delivery: Its unique properties make it suitable for use in drug delivery systems, particularly for hydrophobic drugs.
Industry:
Coatings: It is used in the formulation of coatings for textiles and other materials to provide water and oil repellency.
Electronics: The compound is used in the electronics industry for the fabrication of water-repellent surfaces on electronic components.
Mechanism of Action
The mechanism by which N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine exerts its effects is primarily through its interaction with surfaces and molecules. The fluorinated alkyl groups provide a low surface energy, leading to hydrophobic and oleophobic properties. The silane groups can form strong bonds with various substrates, enhancing the durability of the coatings or modifications.
Comparison with Similar Compounds
Target Compound
- Molecular Formula : C13H21F13N2Si (calculated based on structural components).
- Key Features :
- Pentamethyl-substituted silanediamine backbone.
- Tridecafluorooctyl (C8F13) chain.
- High fluorine content (13 fluorine atoms).
Comparable Compounds
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane ()
- Molecular Formula : C14H15F13O3Si.
- Key Features :
- Triethoxy silane group instead of silanediamine.
- Hydrolyzes to form silanol, enabling covalent bonding to surfaces.
- Used in glass coatings for water repellency.
1-(Heptadecafluorodecyl)-N,N,1,1-tetramethylsilanamine ()
- Molecular Formula : C14H16F17NSi.
- Key Features :
- Longer perfluoroalkyl chain (C10F17) with tetramethylamine substitution.
- Predicted boiling point: 252.0±40.0 °C.
- pKa: 9.41±0.70.
8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine ()
- Molecular Formula : C19H20FNSi.
- Key Features :
- Aromatic naphthalene backbone.
- Melting point: 84–85°C.
Physical and Chemical Properties
| Property | Target Compound | Triethoxy-Tridecafluorooctylsilane | Heptadecafluorodecyl Silanamine | Naphthalene-Silyl Amine |
|---|---|---|---|---|
| Molecular Weight | ~480 g/mol (estimated) | ~510 g/mol | 549.34 g/mol | 313.45 g/mol |
| Fluorine Content | 13 F atoms | 13 F atoms | 17 F atoms | 1 F atom |
| Boiling Point | Not reported | Not reported | 252.0±40.0 °C | Not applicable (solid) |
| Melting Point | Not reported | Not applicable (liquid) | Not reported | 84–85°C |
| Hydrolytic Stability | High (amine stabilization) | Low (ethoxy hydrolysis) | Moderate | High (aromatic shielding) |
| Applications | Coatings, surface modifiers | Glass coatings | Specialty surfactants | Catalysis, materials |
Research Findings and Performance
- Hydrophobicity : The target compound’s tridecafluorooctyl chain provides comparable hydrophobicity to triethoxy derivatives but with improved hydrolytic stability due to amine groups .
- Thermal Stability : The heptadecafluorodecyl analog () exhibits higher thermal resistance (boiling point ~252°C) than the target compound, likely due to its longer perfluoro chain .
- Environmental Impact: All fluorinated analogs are persistent in the environment, as noted in PFAS assessments ().
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